N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-7(12-14-6)11-8(13)5-10/h4H,5H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAGTAPJCLVZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651097 | |
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55809-27-3 | |
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The preparation of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide generally involves the coupling of a 5-tert-butyl-1,2-oxazol-3-yl amine derivative with a chloroacetylating agent, typically chloroacetyl chloride or chloroacetic acid derivatives, under basic conditions to form the chloroacetamide linkage.
Specific Reported Methodology (Ambeed Data)
A documented synthetic procedure involves the reaction of a precursor compound 10 (likely the 5-tert-butyl-1,2-oxazol-3-yl amine or related intermediate) with compound 2 (presumably chloroacetyl chloride or equivalent) in the presence of a base, N-ethyl-N,N-diisopropylamine, in N,N-dimethylformamide (DMF) solvent.
-
- Solvent: DMF
- Base: N-ethyl-N,N-diisopropylamine
- Temperature: 100 °C
- Time: 4 hours
Procedure:
A solution of 58.2 mg (0.27 mmol) of compound 10 in DMF is added to a solution of 50 mg (0.27 mmol) of compound 2 and 0.05 mL (0.3 mmol) of the base in DMF. The mixture is heated to 100 °C and stirred for 4 hours. After completion, the solvent is evaporated, and the residue is purified by preparative HPLC.Yield: 29% of a colorless solid product.
Analysis of Reaction Parameters
| Parameter | Details |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | N-ethyl-N,N-diisopropylamine |
| Temperature | 100 °C |
| Reaction Time | 4 hours |
| Molar Ratio | Equimolar amounts of reactants (0.27 mmol each) |
| Purification | Preparative HPLC |
| Yield | 29% |
This method highlights the use of a strong, non-nucleophilic base to facilitate the nucleophilic substitution of the amine onto the chloroacetyl moiety, under high temperature to drive the reaction. The moderate yield suggests potential for optimization.
Comparative Notes on Preparation
- The reaction requires careful control of temperature and base to avoid side reactions such as hydrolysis or over-alkylation.
- The use of DMF as solvent is common due to its high boiling point and ability to dissolve both organic and inorganic reagents.
- Purification by preparative HPLC indicates the formation of impurities or side products, necessitating advanced chromatographic separation.
Related Synthetic Insights
While no direct alternative preparation methods for this exact compound were found in the reviewed sources, analogous amide formation strategies in oxazole chemistry suggest:
- Use of chloroacetyl chloride with a base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane or DMF.
- Possible use of coupling agents (e.g., carbodiimides) if starting from chloroacetic acid instead of chloroacetyl chloride.
- Temperature and reaction time optimization to improve yield beyond the reported 29%.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Compound 10 + Compound 2 + N-ethyl-N,N-diisopropylamine in DMF | Formation of this compound |
| 2 | Heat at 100 °C for 4 hours | Reaction completion |
| 3 | Evaporate solvent and purify by preparative HPLC | Isolate product (29% yield) |
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The chloroacetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives such as N-(5-(tert-butyl)isoxazol-3-yl)-2-aminoacetamide.
Oxidation: Formation of oxidized derivatives such as N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetic acid.
Reduction: Formation of reduced derivatives such as N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroethanol.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an active pharmaceutical ingredient (API) in drug development. Its structure allows for interactions with biological targets, making it a candidate for further research in developing therapeutic agents. Studies have indicated its potential antitumor activity, suggesting that it may inhibit cancer cell proliferation.
Case Study: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that derivatives of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloroacetamide exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Agricultural Science
In agricultural applications, this compound has been investigated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for herbicide formulation.
Case Study: Herbicidal Efficacy
Research conducted on the herbicidal effects of this compound showed promising results in controlling weed species without adversely affecting crop yield. Field trials indicated effective weed suppression at low application rates.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural fields. Toxicological assessments have been performed to evaluate its effects on non-target organisms and human health.
Toxicity Data:
| Endpoint | Value |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Non-irritating |
| Eye Irritation | Mild irritant |
Mechanism of Action
The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isoxazole ring may interact with enzymes or receptors, leading to modulation of their activity. The chloroacetamide group may also participate in covalent bonding with target proteins, resulting in inhibition or activation of specific biological processes.
Comparison with Similar Compounds
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (C₁₅H₁₁Cl₂NO₂)
- Structure : Features a benzoyl group and a 4-chlorophenyl ring instead of the oxazole-tert-butyl system.
- Key Properties :
N-(2,4,6-Trimethylphenyl)-2-chloroacetamide Derivatives
- Structure : Trimethylphenyl substituents create steric hindrance but lack heterocyclic rings .
- Key Properties: Methyl groups induce minor changes in bond parameters (e.g., C–N and C–O bond lengths) compared to chloro or tert-butyl substituents . Dichloro derivatives (e.g., TMPDCA) exhibit two molecules per asymmetric unit, suggesting distinct packing patterns influenced by halogen size .
2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide (C₁₀H₇ClN₄O₂)
- Structure : Replaces oxazole with an oxadiazole ring, which has two nitrogen atoms, enhancing electron-withdrawing effects .
- The oxadiazole ring’s polarity may increase solubility in polar solvents compared to the oxazole-tert-butyl system .
Crystallographic and Intermolecular Interactions
Notable Differences:
Biological Activity
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide (CAS Number: 55809-27-3) is a compound that has garnered interest in biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₉H₁₃ClN₂O₂
- Molecular Weight : 216.66 g/mol
- IUPAC Name : this compound
- Physical Form : Solid .
This compound exhibits biological activity primarily through its interaction with various protein targets. Notably, compounds with similar structures have been shown to interact with:
- Sterol 14-alpha demethylase (CYP51) : This enzyme is crucial in the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 can disrupt fungal cell membranes, leading to cell death.
- Glutaredoxin 1 (Grx1) : A study demonstrated that chloroacetamido compounds can inhibit Grx1 activity through covalent modification. This inhibition leads to decreased inflammatory responses in microglial cells, suggesting potential anti-inflammatory effects .
Biological Activity
The biological activities of this compound can be categorized as follows:
Antifungal Activity
- The compound's structural similarity to known antifungals suggests it may inhibit fungal growth by targeting CYP51.
Anti-inflammatory Effects
- Research indicates that similar compounds can modulate inflammatory pathways by inhibiting Grx1. This suggests that this compound may also possess anti-inflammatory properties .
Study on Anti-inflammatory Activity
A study investigated the effects of a chloroacetamido compound similar to this compound on microglial cells. The results showed significant inhibition of Grx1 activity and reduced cytokine expression in response to lipopolysaccharide (LPS) stimulation. This highlights the compound's potential as an anti-inflammatory agent .
Antifungal Mechanism Exploration
Research into the antifungal mechanisms of chloroacetamides revealed that these compounds could disrupt ergosterol biosynthesis. By inhibiting CYP51, they lead to increased membrane permeability and subsequent cell death in fungal species.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide, and how can reaction conditions be optimized for yield and purity?
A common approach involves reacting 5-tert-butyl-1,2-oxazol-3-amine with chloroacetyl chloride in the presence of a base like triethylamine. Key steps include:
- Reflux conditions (4–7 hours) in aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to facilitate amide bond formation .
- Monitoring reaction progress via thin-layer chromatography (TLC) to ensure completion .
- Purification by recrystallization using non-polar solvents (e.g., pet-ether) to isolate the product in high purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key structural features do they confirm?
- NMR spectroscopy (¹H and ¹³C): Confirms the presence of the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and the amide proton (δ ~10–11 ppm). The oxazole ring protons appear as distinct singlets .
- Mass spectrometry (MS) : Identifies the molecular ion peak (e.g., m/z 244.1 for [M+H]⁺) and fragmentation patterns consistent with the chloroacetamide moiety .
- Elemental analysis : Validates the empirical formula (C₉H₁₃ClN₂O₂) .
Q. What are the key structural features of this compound as determined by X-ray crystallography, and how do intermolecular interactions influence its solid-state packing?
- Planar amide group : The chloroacetamide moiety adopts near-planarity (N–C–C–Cl torsion angle ≈ −12°), facilitating hydrogen bonding .
- Intermolecular interactions :
- N–H···O hydrogen bonds between the amide proton and oxazole oxygen stabilize dimer formation .
- C–H···π interactions between the tert-butyl group and aromatic systems contribute to layered packing .
- Unit cell parameters : Monoclinic system (space group P2₁/c) with a = 13.431 Å, b = 9.180 Å, c = 12.638 Å, and β = 100.49° .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound derivatives be resolved using software like SHELXL or WinGX?
Q. What strategies are employed to analyze hydrogen bonding networks and π-π interactions in the crystal lattice of this compound derivatives?
- Hydrogen-bond descriptors : Use graph-set analysis (e.g., S(6) and R₂²(8) motifs) to classify interactions .
- π-π stacking : Measure centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) using PLATON or Mercury .
- Software tools : SIR97 or OLEX2 for generating interaction diagrams and calculating interaction energies .
Q. How do steric effects of the tert-butyl group influence the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Steric hindrance : The bulky tert-butyl group directs nucleophilic attack (e.g., SN²) to the less-hindered chloroacetamide site .
- Regioselectivity : Enhanced stability of transition states due to reduced steric strain at the amide carbonyl position .
- Experimental validation : Compare reaction outcomes with analogs lacking the tert-butyl group to isolate steric effects .
Q. What computational methods are recommended to model the electronic structure of this compound, and how do they correlate with experimental spectroscopic data?
- Density functional theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites (e.g., B3LYP/6-31G* basis set) .
- Correlation with NMR : Match computed ¹³C chemical shifts (e.g., using GIAO method) with experimental data to validate conformational models .
- Docking studies : Explore binding modes with biological targets (e.g., enzymes) using AutoDock Vina to inform structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
